REACTION_CXSMILES
|
[CH2:1]1[O:11][C:10]2[CH:9]=[CH:8][C:5]([CH2:6][NH2:7])=[CH:4][C:3]=2[O:2]1.[C:12](OC(=O)C)(=[O:14])[CH3:13].[OH-].[Na+]>C(O)(=O)C>[O:11]1[C:10]2[CH:9]=[CH:8][C:5]([CH2:6][NH:7][C:12](=[O:14])[CH3:13])=[CH:4][C:3]=2[O:2][CH2:1]1 |f:2.3|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C1OC=2C=C(CN)C=CC2O1
|
Name
|
|
Quantity
|
15.27 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 20° C. for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CUSTOM
|
Details
|
to obtain a solid which
|
Type
|
WASH
|
Details
|
was washed water
|
Type
|
CUSTOM
|
Details
|
dried in vacuum
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
O1COC2=C1C=CC(=C2)CNC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.24 g | |
YIELD: PERCENTYIELD | 77% | |
YIELD: CALCULATEDPERCENTYIELD | 72.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |